2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 120848-56-8
VCID: VC21277334
InChI: InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
SMILES: C1CNCCC1CN2CCC3=CC=CC=C3C2
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 120848-56-8

Cat. No.: VC21277334

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline - 120848-56-8

Specification

CAS No. 120848-56-8
Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name 2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
Standard InChI Key GUFTZAHBWSLXTM-UHFFFAOYSA-N
SMILES C1CNCCC1CN2CCC3=CC=CC=C3C2
Canonical SMILES C1CNCCC1CN2CCC3=CC=CC=C3C2

Introduction

Chemical Identity and Physical Properties

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound containing two nitrogen-containing ring systems: a tetrahydroisoquinoline and a piperidine ring connected by a methylene bridge. This structure confers unique properties that distinguish it from other tetrahydroisoquinoline derivatives.

Basic Chemical Information

PropertyValue
CAS Number120848-56-8
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
IUPAC Name2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
Standard InChIKeyGUFTZAHBWSLXTM-UHFFFAOYSA-N
SMILES NotationC1CNCCC1CN2CCC3=CC=CC=C3C2

The compound features a tetrahydroisoquinoline scaffold with the piperidine unit attached via a methylene bridge at the 2-position, creating a structure with potentially significant biological activity.

Structural Characteristics

Molecular Architecture

The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core, which itself contains a benzene ring fused to a partially saturated heterocyclic ring containing nitrogen. The piperidine ring is attached to the 2-position of the tetrahydroisoquinoline via a methylene bridge. This particular connectivity distinguishes it from its isomer, 1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, where the piperidine is instead connected to the 1-position.

Structural Relationships

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline belongs to a broader class of compounds where the tetrahydroisoquinoline scaffold has been modified at various positions to enhance biological activity. The tetrahydroisoquinoline framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs .

Synthesis Methodologies

Synthetic Challenges

The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline presents several challenges:

  • Regioselectivity: Ensuring the piperidine unit attaches specifically at the 2-position rather than other reactive sites.

  • Stereochemistry: Controlling the stereochemical outcome when chiral centers are present.

  • Purification: Separating the target compound from structural isomers and by-products .

Structure-Activity Relationships

Pharmacophoric Elements

The biological activity of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline likely stems from several key structural features:

  • The tetrahydroisoquinoline scaffold: Provides a rigid framework that can interact with various biological targets.

  • The basic nitrogen atoms: Both in the tetrahydroisoquinoline and piperidine rings, serving as hydrogen bond acceptors or sites for protonation.

  • The flexible methylene linker: Allows conformational adaptability for optimal target binding .

Future Research Directions

Areas for Further Investigation

Several promising research avenues for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline include:

  • Comprehensive pharmacological profiling against multiple receptor systems

  • Investigation of structure-activity relationships through systematic modification

  • Evaluation of potential neuroprotective properties

  • Assessment of cardiovascular applications, particularly as a bradycardic agent

  • Exploration of antimicrobial activities against resistant pathogens

Technological Approaches

Advanced techniques that could accelerate research on 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline include:

  • Computer-aided drug design and molecular modeling to predict interactions with biological targets

  • High-throughput screening against multiple targets

  • Advanced synthetic methodologies for more efficient preparation

  • In silico ADME-Tox prediction to anticipate pharmacokinetic properties

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